1-(Ethylsulfonyl)piperazine

Description

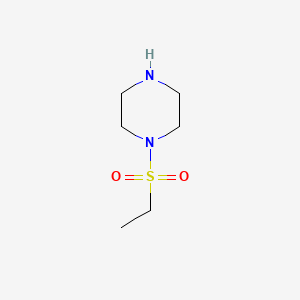

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYGAOBOLDXNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978765 | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-96-6 | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperazine Scaffold and the Role of 1-(Ethylsulfonyl)piperazine

An In-depth Technical Guide to 1-(Ethylsulfonyl)piperazine for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of biologically active compounds.[1][2] Its prevalence stems from its unique combination of properties: the two nitrogen atoms provide sites for substitution to modulate potency and selectivity, while also influencing crucial pharmacokinetic parameters such as solubility and basicity.[2] Piperazine and its derivatives have a rich history in therapeutics, from their early use as anthelmintic agents to their incorporation into modern drugs for a wide range of diseases, including those affecting the central nervous system.[1][3]

This guide focuses on a key derivative, this compound, a versatile building block in drug discovery and development. The introduction of the ethylsulfonyl group to the piperazine core creates an electronic asymmetry that significantly influences the reactivity of the two nitrogen atoms, making it a valuable intermediate for the synthesis of complex molecules with tailored pharmacological profiles.[1] This document will provide a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.

Chemical and Physical Properties

This compound is a white to pale brown crystalline solid.[4] Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 62937-96-6 | [4][5][6] |

| Molecular Formula | C6H14N2O2S | [4][5] |

| Molecular Weight | 178.25 g/mol | [4][5] |

| Melting Point | 69-72 °C | [5] |

| Boiling Point | 110-112 °C at 0.1 mmHg | [5] |

| Appearance | White to pale brown solid | [4] |

| pKa | 7.78 ± 0.10 (Predicted) | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] |

Synthesis of this compound: A Mechanistic Approach

The most common and straightforward method for the synthesis of this compound is the sulfonylation of piperazine with ethanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[1]

To ensure monosubstitution and prevent the formation of the disubstituted byproduct, it is crucial to control the stoichiometry of the reactants, typically by using an excess of piperazine. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine

-

Ethanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, addition funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve piperazine (2.0 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Ethanesulfonyl Chloride: Dissolve ethanesulfonyl chloride (1.0 equivalent) in dichloromethane and add it to the addition funnel. Add the ethanesulfonyl chloride solution dropwise to the stirred piperazine solution at 0 °C over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The presence of the electron-withdrawing ethylsulfonyl group on one nitrogen atom and the secondary amine on the other creates a significant difference in their nucleophilicity. The nitrogen atom bearing the ethylsulfonyl group is significantly less nucleophilic, while the secondary amine remains available for further functionalization. This differential reactivity is a key feature that makes this compound a valuable synthetic intermediate.

Potential Derivatization Pathways

The secondary amine of this compound can undergo a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl or substituted alkyl groups.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex substituents.

-

Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic moieties.

Caption: Potential derivatization pathways for this compound.

Applications in Drug Discovery and Development

The this compound moiety is a valuable component in the design of new therapeutic agents. Its incorporation into a molecule can favorably modulate its physicochemical and pharmacokinetic properties.[2] For instance, the piperazine ring can enhance aqueous solubility, while the ethylsulfonyl group can influence lipophilicity and metabolic stability.

This scaffold is found in a variety of compounds being investigated for different therapeutic indications, including:

-

Antihistamines and Antipsychotics: The piperazine core is a common feature in these classes of drugs.[4]

-

Factor Xa Inhibitors: Derivatives of 1-arylsulfonyl-3-piperazinone have been explored as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[7]

-

Broad Antimicrobial and Anticancer Activity: The piperazine scaffold is a versatile platform for the development of agents with a wide range of biological activities.[8]

The ability to readily derivatize the secondary amine allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, a fundamental process in drug optimization.

Analytical Characterization: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely available technique for the analysis of this compound and its derivatives. Since the piperazine ring itself does not have a strong UV chromophore, derivatization is often employed for trace analysis.[9] However, for purity assessment and reaction monitoring where concentrations are higher, direct detection is often feasible, especially if a derivatized product with a UV-active moiety is being analyzed.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will depend on the specific analyte and may be determined through method development. A gradient elution may be necessary for complex mixtures.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35 °C

-

Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 200-220 nm for non-aromatic compounds, or a higher wavelength for derivatives with chromophores).

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of this compound.

This method can be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[10]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and, most importantly, its differential reactivity make it a versatile platform for the creation of diverse molecular architectures. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and analytical characterization of this compound is essential for its effective utilization in the design and discovery of novel therapeutic agents. The insights and protocols provided in this guide serve as a practical resource for leveraging the potential of this compound in the laboratory.

References

-

Chemsrc. 1-ethylsulfonyl-piperazine | CAS#:62937-96-6. [Link]

-

PubChem - NIH. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161. [Link]

-

Oakwood Chemical. 1-Ethylsulfonyl-piperazine. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-44. [Link]

-

A Review on Analytical Methods for Piperazine Determination. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1579-601. [Link]

-

PubChem - NIH. 1-(1-Ethylsulfonylethyl)piperazine | C8H18N2O2S | CID 117037868. [Link]

-

ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-593. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-ETHYLSULFONYL-PIPERAZINE CAS#: 62937-96-6 [m.chemicalbook.com]

- 6. 62937-96-6|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

1-(Ethylsulfonyl)piperazine molecular weight and formula

An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperazine: Properties, Synthesis, and Analysis

Introduction

In the landscape of modern drug discovery, certain molecular structures repeatedly emerge as cornerstones of successful therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is one such "privileged scaffold".[1][2] Its unique physicochemical and structural properties allow for versatile modifications, making it a critical component in a wide array of pharmaceuticals targeting conditions from cancer to central nervous system disorders.[3][4]

This technical guide focuses on a key derivative, this compound. This compound serves not only as a vital intermediate in the synthesis of more complex molecules but also as a subject of study in its own right.[5] We will provide an in-depth exploration of its core molecular properties, the rationale behind its synthesis, and the validated analytical protocols required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical entity.

Section 1: Core Molecular Profile

This compound, identified by the CAS Number 62937-96-6, is a foundational building block in synthetic and medicinal chemistry.[5] Its molecular structure consists of a piperazine ring where one of the nitrogen atoms is substituted with an ethylsulfonyl group. This substitution significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent nitrogen atom, creating an electronic asymmetry across the ring that is crucial for its function as a synthetic intermediate.[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂O₂S | [5][6] |

| Molecular Weight | 178.25 g/mol | [5][6] |

| CAS Number | 62937-96-6 | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-(Ethanesulfonyl)piperazine, 1-(Ethylsulphonyl)piperazine | [5][7] |

| Appearance | White to pale brown solid | [5] |

| Melting Point | 69-72 °C | [6] |

| Boiling Point | 110-112 °C at 0.1 mmHg | [1][6] |

| Predicted pKa | 7.78 ± 0.10 | [5][8] |

| SMILES String | CCS(=O)(=O)N1CCNCC1 | |

| InChI Key | BIYGAOBOLDXNHM-UHFFFAOYSA-N | [5] |

Section 2: The Piperazine Scaffold in Drug Discovery

The piperazine moiety is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable pharmacological properties.[1][2] Its utility stems from a combination of structural and physicochemical characteristics that can be fine-tuned to optimize a drug candidate's performance.

Key Attributes of the Piperazine Scaffold:

-

Dual Functionality: The two nitrogen atoms provide distinct handles for chemical modification, allowing for the precise tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.[1]

-

Improved Pharmacokinetics: The piperazine ring often imparts high aqueous solubility to a molecule, which can enhance absorption and distribution in the body.[1]

-

Conformational Rigidity: The core piperazine ring typically adopts a stable chair conformation, which can reduce the entropic penalty of binding to a biological target and improve potency.[1]

-

Modulation of Basicity: The basicity of the nitrogen atoms can be modulated through substitution. As seen with this compound, adding an electron-withdrawing group to one nitrogen decreases its basicity, while the other nitrogen remains available for interaction or further functionalization.

Caption: Influence of substituents on the physicochemical properties of the piperazine ring.

Section 3: Synthesis of this compound

The most common and direct method for synthesizing this compound is through the sulfonylation of piperazine. This reaction is a classic example of nucleophilic substitution.

Causality Behind the Experimental Choice: The secondary amine nitrogen on the piperazine ring is nucleophilic and readily attacks the electrophilic sulfur atom of an ethanesulfonyl chloride molecule. The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfur-nitrogen (S-N) bond. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Using an excess of piperazine can also serve this purpose, though it complicates purification.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from piperazine and ethanesulfonyl chloride.

Materials:

-

Piperazine

-

Ethanesulfonyl chloride

-

Triethylamine (or other suitable non-nucleophilic base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution with stirring.

-

Sulfonylation: Add ethanesulfonyl chloride (1.0 equivalent) dropwise to the cold, stirring solution over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired bis-sulfonylated byproducts.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. Rationale: The bicarbonate wash removes any remaining acidic byproduct (HCl), and the brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Section 4: Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and quantity of this compound. Due to the lack of a strong native chromophore, direct analysis by HPLC-UV can be challenging, especially at low concentrations.[9][10] Therefore, methods like Gas Chromatography or HPLC with derivatization are often employed.

Protocol 1: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Rationale: GC is an excellent technique for volatile and thermally stable compounds like many piperazine derivatives. FID provides robust and sensitive detection for compounds containing carbon atoms. This protocol is adapted from established methods for analyzing substituted piperazines.[9]

Instrumentation & Conditions:

-

GC System: Agilent 7890 or equivalent with FID.

-

Column: DB-17 (or similar mid-polarity column), 30 m x 0.53 mm ID, 1.0 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 2 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

Oven Program:

-

Initial temperature: 150 °C, hold for 10 minutes.

-

Ramp: Increase at 35 °C/min to 260 °C.

-

Hold at 260 °C for 2 minutes.

-

-

Injection: 1.0 µL, split ratio 1:5.

-

Diluent: Methanol.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in methanol to a known concentration.

-

Analysis: Inject the standards and samples onto the GC system.

-

Quantification: Identify the peak corresponding to this compound by its retention time. Construct a calibration curve from the standard injections and determine the purity of the sample.

Protocol 2: HPLC-UV Analysis via NBD-Cl Derivatization

Rationale: To overcome the poor UV absorbance of the target molecule, a derivatization step is employed to attach a UV-active tag. 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of the piperazine ring to form a stable, highly chromophoric product, enabling sensitive detection by standard HPLC-UV instrumentation.[10][11]

Procedure:

-

Derivatization Reagent: Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).

-

Sample/Standard Preparation:

-

Prepare stock solutions of the this compound sample and reference standard in acetonitrile.

-

In a vial, mix 100 µL of the sample/standard solution with 100 µL of a buffer solution (e.g., 0.1 M borate buffer, pH 8.5) and 200 µL of the NBD-Cl reagent solution.

-

-

Reaction: Cap the vial and heat at 60 °C for 30 minutes. Rationale: Heating accelerates the nucleophilic aromatic substitution reaction between the piperazine nitrogen and NBD-Cl.

-

HPLC Analysis: After cooling to room temperature, inject the derivatized solution into the HPLC system.

HPLC Conditions:

-

HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the absorbance maximum of the NBD derivative (typically ~470 nm).

Caption: Workflow for HPLC-UV analysis of this compound via NBD-Cl derivatization.

Section 5: Summary and Future Perspectives

This compound is more than just a chemical intermediate; it is a manifestation of the strategic design principles that underpin modern medicinal chemistry. Its molecular formula (C₆H₁₄N₂O₂S) and molecular weight (178.25 g/mol ) define a compact and versatile scaffold.[5] The presence of both a reactive secondary amine and an electron-withdrawing sulfonyl group provides a unique electronic and steric profile that chemists can exploit for the synthesis of complex drug candidates.

The future for sulfonyl piperazine derivatives remains bright. The ability to modify both the sulfonyl group and the second nitrogen of the piperazine ring provides access to a vast chemical space for the design of novel therapeutics.[1] As our understanding of disease pathways becomes more sophisticated, the targeted design of derivatives built upon scaffolds like this compound is expected to yield next-generation medicines with improved efficacy and safety profiles.

References

-

PubChem, "1-(1-Ethylsulfonylethyl)piperazine | C8H18N2O2S | CID 117037868", [Link]

-

PubChem, "1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161", [Link]

-

Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs, "PMC", [Link]

-

Chemsrc, "1-ethylsulfonyl-piperazine | CAS#:62937-96-6", [Link]

-

Oakwood Chemical, "1-Ethylsulfonyl-piperazine", [Link]

-

Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor, "PubMed", [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery, "NINGBO INNO PHARMCHEM CO.,LTD.", [Link]

-

A Review on Analytical Methods for Piperazine Determination, "NTU JOURNAL OF PURE SCIENCES", [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date, "PubMed", [Link]

-

GC determination of substituted piperazines in pharmaceutical drug substances, "Trade Science Inc.", [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV, "Journal of Chemical and Pharmaceutical Research", [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials, "United Nations Office on Drugs and Crime", [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery, "ResearchGate", [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV, "ResearchGate", [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-ETHYLSULFONYL-PIPERAZINE CAS#: 62937-96-6 [m.chemicalbook.com]

- 7. 1-Ethylsulfonyl-piperazine [oakwoodchemical.com]

- 8. 1-ETHYLSULFONYL-PIPERAZINE | 62937-96-6 [m.chemicalbook.com]

- 9. hakon-art.com [hakon-art.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

solubility of 1-(Ethylsulfonyl)piperazine in organic solvents

An In-depth Technical Guide to the Solubility of 1-(Ethylsulfonyl)piperazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of direct quantitative data in public literature, this document synthesizes information from analogous compounds, theoretical principles, and established experimental methodologies to offer researchers and drug development professionals a robust framework for understanding and determining its solubility. The guide covers the fundamental physicochemical properties of the molecule, explores the theoretical underpinnings of solubility, details a gold-standard experimental protocol for its determination, and presents qualitative solubility insights derived from synthetic procedures. This work is intended to serve as a practical resource for process chemistry, formulation development, and medicinal chemistry applications.

Introduction: The Critical Role of Solubility

This compound (CAS: 62937-96-6) is a vital building block in the synthesis of a variety of pharmaceutical compounds, including antihistamines and antipsychotics.[1] Its molecular structure, featuring a polar sulfonyl group and a basic piperazine ring, imparts a unique solubility profile that is critical to control throughout the drug development lifecycle.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical property that dictates:

-

Process Chemistry: Solvent selection for synthesis, work-up, and purification (e.g., crystallization) is directly dependent on solubility data.[2]

-

Formulation Development: The ability to create effective and stable dosage forms, from oral solutions to parenteral formulations, hinges on understanding the compound's behavior in various excipients and solvent systems.[3]

-

Bioavailability: For a drug to be effective, it must first dissolve. Solubility is often the rate-limiting step for the absorption of orally administered drugs.[3]

This guide provides an in-depth exploration of the factors governing the , offering both theoretical insights and practical, field-proven methodologies for its accurate determination.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound—combining a flexible, basic piperazine moiety with a polar, electron-withdrawing ethylsulfonyl group—creates a molecule with a nuanced polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62937-96-6 | [1][4][5] |

| Molecular Formula | C₆H₁₄N₂O₂S | [1][4] |

| Molecular Weight | 178.25 g/mol | [1][4] |

| Appearance | White to pale brown solid | [1] |

| Melting Point | 69-72 °C | [4][5] |

| pKa (Predicted) | 7.78 ± 0.10 | [1] |

| XLogP3-AA (Calculated) | -0.8 | [1] |

| Topological Polar Surface Area | 57.8 Ų | [1] |

The negative calculated LogP value suggests a degree of hydrophilicity, while the substantial topological polar surface area (TPSA) indicates a strong potential for hydrogen bonding with protic solvents.[1] The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and the secondary amine can also act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to occur spontaneously, ΔGsol must be negative. This is influenced by the enthalpy (ΔHsol) and entropy (ΔSsol) of solution.

A core principle guiding solubility is "like dissolves like."[3] This means:

-

Polar Solutes tend to dissolve in Polar Solvents . This compound, with its significant polarity, is expected to be more soluble in polar solvents like alcohols (e.g., methanol, ethanol) than in nonpolar solvents like alkanes (e.g., hexane).

-

Hydrogen Bonding is a critical factor.[6] Solvents capable of hydrogen bonding (protic solvents) are likely to be effective at solvating the polar functional groups of the molecule, enhancing solubility.

For sulfonamide-containing molecules, predictive models such as the Extended Hildebrand Solubility Approach have been used to estimate solubility in various solvent systems, highlighting the importance of specific solute-solvent interactions that go beyond simple polarity matching.[7]

Experimental Determination of Equilibrium Solubility

While theoretical principles provide guidance, precise, quantitative solubility data must be determined experimentally. The isothermal shake-flask method is the gold-standard technique for measuring equilibrium solubility, ensuring that the solution has reached its maximum saturation point under controlled conditions.[8][9]

Protocol: Isothermal Shake-Flask Method

Causality and Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Each step is critical for accuracy and reproducibility.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Sealed glass vials (e.g., 4 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Validated analytical system for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of excess solid is crucial to ensure that the final solution is genuinely saturated.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a period of 24 to 48 hours. This extended time is necessary to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium.[8]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete separation of all undissolved particles, centrifuge the vials at a moderate speed.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. This filtration step is critical to remove any remaining micro-particulates that could artificially inflate the measured concentration.[8]

-

Quantification: Dilute the filtered sample as necessary and quantify the concentration of dissolved this compound using a pre-validated analytical method, such as HPLC-UV.[10][11] The solubility is reported in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Solubility Profile in Common Organic Solvents

Direct quantitative solubility data for this compound is not widely published. However, by analyzing procedures for the synthesis and purification of piperazine derivatives, a qualitative understanding can be established.[2][9] This information is invaluable for initial solvent screening.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale / Application | Source |

| Polar Protic | Methanol | Soluble / Freely Soluble | Often used as a reaction or dissolution solvent for polar compounds.[12][13] | [12][13] |

| Ethanol | Soluble | Similar to methanol, effective at solvating through hydrogen bonding.[12][13] | [12][13] | |

| Isopropyl Alcohol | Soluble | Has been used as a recrystallization solvent for related piperazine products, implying moderate solubility at elevated temperatures and lower solubility at room temperature. | [2] | |

| Polar Aprotic | Acetonitrile | Likely Soluble | Good solvent for moderately polar organic molecules. | |

| Dimethylformamide (DMF) | Soluble / Freely Soluble | Strong polar solvent often used for compounds with poor solubility elsewhere. | ||

| Dimethyl Sulfoxide (DMSO) | Soluble / Freely Soluble | A powerful and versatile polar aprotic solvent. | [6] | |

| Acetone | Sparingly Soluble | Often used as a washing solvent to remove more soluble impurities, suggesting lower solubility.[9] | [9] | |

| Nonpolar | Toluene | Sparingly Soluble / Insoluble | Mismatch in polarity suggests poor solubility. | |

| Heptane / Hexane | Insoluble | Significant polarity difference makes dissolution unlikely. Used in anti-solvent precipitation. | [13][14] | |

| Chlorinated | Dichloromethane (DCM) | Likely Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

Note: This table is based on chemical principles and data from structurally related compounds. Experimental verification is required for precise data.

Troubleshooting and Field-Proven Insights

In practice, solubility determination can present challenges. As a senior application scientist, addressing these issues proactively is key to generating reliable data.

Common Issues and Solutions

-

Inconsistent Results: Often caused by failure to reach equilibrium. Solution: Extend the incubation time (e.g., to 72 hours) and re-test to see if solubility values increase.

-

Compound Instability: The compound may degrade in certain solvents over the 48-hour incubation. Solution: Run a parallel stability study using HPLC to check for the appearance of degradation peaks over time.

-

Supersaturation: Occurs if the temperature fluctuates or if a solution is prepared at a high temperature and then cooled. Solution: Adhere strictly to isothermal conditions. Approach equilibrium from both undersaturation (as described in the protocol) and supersaturation (by cooling a heated, saturated solution) to confirm the true equilibrium point.

Troubleshooting Workflow

Caption: Logical workflow for troubleshooting solubility experiments.

Conclusion

While quantitative public data on the solubility of this compound remains limited, a strong, predictive understanding can be achieved by combining knowledge of its physicochemical properties with established theoretical principles. The molecule's polar nature suggests high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise data for process optimization or formulation, the isothermal shake-flask method detailed in this guide provides a reliable and self-validating protocol. Future work should focus on the systematic experimental determination of its solubility in a broad range of pharmaceutically relevant solvents at various temperatures to create a comprehensive and publicly accessible dataset.

References

-

Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(4), 442-446. [Link]

-

Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117037868, 1-(1-Ethylsulfonylethyl)piperazine. Retrieved from PubChem. [Link]

-

Cysewski, P., & Jeliński, T. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. [Link]

-

Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Solubility of Things. (n.d.). Solubility of 1-(3-chloro-4-methyl-phenyl)-4-[2-[2-[4-(3-chloro-4-methyl-phenyl)piperazin-1-yl]ethylsulfonyl]ethyl]piperazine. Retrieved from Solubility of Things. [Link]

-

Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2010). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. ResearchGate. [Link]

-

Li, Y., et al. (2014). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Solubility of Piperazine (C4H10N2). Retrieved from Solubility of Things. [Link]

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from SINTEF. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

-

Chemsrc. (n.d.). 1-ethylsulfonyl-piperazine | CAS#:62937-96-6. Retrieved from Chemsrc. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link]

-

Delgado, D. R., Martínez, F. (2013). Thermodynamic aspects of solubility and partitioning processes of some sulfonamides in the solvents modeling biological media. OUCI. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(1), 475-482. [Link]

-

International Journal of Novel Research and Development. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD, 7(6). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from PubChem. [Link]

-

Oakwood Chemical. (n.d.). 1-Ethylsulfonyl-piperazine. Retrieved from Oakwood Chemical. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU J. Pure Sci., 1(3), 1-9. [Link]

-

Analytical Chemistry. (2011). A simple validated gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Anal. Chem., 10(11), 441-446. [Link]

-

Analytical Methods. (2013). A validated GC-MS method for the analysis of the piperazine derivatives 2-FPP, 3-FPP, 4-FPP, 2-TFMPP, 3-TFMPP and 4-TFMPP in street samples. RSC Publishing. [Link]

-

Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. 1-ETHYLSULFONYL-PIPERAZINE CAS#: 62937-96-6 [m.chemicalbook.com]

- 5. 1-ethylsulfonyl-piperazine | CAS#:62937-96-6 | Chemsrc [chemsrc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. jocpr.com [jocpr.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Ethylsulfonyl)piperazine: Commercial Availability, Synthesis, and Applications for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the piperazine moiety is recognized as a "privileged scaffold" due to its ubiquitous presence in a vast array of biologically active compounds.[1] This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 4, offers a versatile and geometrically defined framework for the design of novel therapeutics.[2][3] 1-(Ethylsulfonyl)piperazine (CAS No. 62937-96-6) is a key derivative of this scaffold, serving as a critical building block and intermediate in the synthesis of complex pharmaceutical agents.[4]

The introduction of an ethylsulfonyl group to the piperazine core significantly modulates its physicochemical properties, such as basicity and lipophilicity. This modification allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, making this compound a compound of high interest for researchers and drug development professionals.[1] Its derivatives have been explored for a range of therapeutic applications, including the development of antipsychotics, antidepressants, anxiolytics, and factor Xa inhibitors.[2][4][5]

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, commercial availability from leading suppliers, a detailed synthesis protocol, safety and handling guidelines, and its applications in pharmaceutical research.

Physicochemical Properties

This compound is typically a white to pale brown solid at room temperature.[4] Its key physicochemical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 62937-96-6 | [4][6][7] |

| Molecular Formula | C6H14N2O2S | [4][6] |

| Molecular Weight | 178.25 g/mol | [6] |

| Appearance | White to pale brown solid | [4][7] |

| Melting Point | 69-72 °C | [6][7] |

| Boiling Point | 110-112 °C at 0.1 mmHg | [6][7] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [6][7] |

| pKa | 7.78 ± 0.10 (Predicted) | [4][7] |

| LogP | 0.58880 | [6] |

| Flash Point | 131.9 °C | [6] |

Commercial Availability and Key Suppliers

This compound is readily available as a research chemical from numerous global suppliers. It is typically offered in various purities, with 97% or higher being common for research and development purposes. Below is a summary of prominent suppliers offering this compound.

| Supplier | Example Product Name/Number | Purity | CAS Number |

| Sigma-Aldrich (Merck) | 1-(Ethanesulfonyl)piperazine (Product No. 653306) | 97% | 62937-96-6 |

| Oakwood Chemical | 1-Ethylsulfonyl-piperazine (Product No. 009782) | N/A | 62937-96-6[8] |

| BLD Pharmatech | This compound | N/A | 62937-96-6[9] |

| AK Scientific | 1-Ethylsulfonylpiperazine (Product No. J54951) | N/A | 62937-96-6[7] |

| Thermo Scientific Chemicals | (Related: 1-(Methylsulfonyl)piperazine) | 97% | 55276-43-2[10] |

| ChemicalBook | 1-ETHYLSULFONYL-PIPERAZINE | Multiple | 62937-96-6[7][11] |

Note: While Thermo Scientific is a major supplier, search results highlighted the methyl- derivative. Researchers should verify the availability of the ethyl- derivative directly.

Synthesis Protocol: Sulfonylation of Piperazine

The most common and direct method for synthesizing this compound is through the sulfonylation of piperazine.[1] This reaction involves a nucleophilic substitution where a nitrogen atom of the piperazine ring attacks the electrophilic sulfur atom of an ethanesulfonyl chloride, displacing the chloride.

Causality of Experimental Choices:

-

Reagents: Piperazine is the nucleophilic core, and ethanesulfonyl chloride is the electrophile that introduces the desired ethylsulfonyl group.

-

Solvent: A suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without interfering with the reaction.

-

Base: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion. This helps to minimize the formation of undesired, symmetrically disubstituted byproducts.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask charged with piperazine (1.0 eq.) and a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.1-1.5 eq.).

-

Cooling: Cool the resulting mixture to 0 °C in an ice-water bath with stirring.

-

Addition of Sulfonyl Chloride: Add ethanesulfonyl chloride (1.0 eq.) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at 0 °C for approximately 30 minutes, then allow it to warm to ambient temperature and continue stirring for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

Safety, Handling, and Storage

This compound is considered a hazardous chemical and requires appropriate handling procedures.

Hazard Identification[6][8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions[6][13]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures[13]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-

Ingestion: Rinse mouth and drink plenty of water. Call a poison center or doctor if you feel unwell.

Storage Conditions

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C for long-term stability.[4][7]

Applications in Research and Drug Development

The piperazine scaffold is a cornerstone in medicinal chemistry, and the ethylsulfonyl functional group provides a key point for molecular modification. The electron-withdrawing nature of the sulfonyl group decreases the basicity of the adjacent nitrogen atom, which can be critical for modulating drug-receptor interactions and improving pharmacokinetic properties like oral bioavailability and metabolic stability.[1]

Derivatives of this compound are actively being investigated in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in many CNS-active drugs. Modifications, including sulfonylation, are used to develop novel antipsychotic, antidepressant, and anxiolytic agents.[2]

-

Anticoagulants: Arylsulfonyl-piperazinone derivatives have been synthesized and evaluated as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[5]

-

Metabolic Diseases: Fused-pyrimidine derivatives incorporating a sulfonylpiperazine moiety have been discovered as novel GPR119 agonists for the potential treatment of type 2 diabetes and obesity.[12]

The ability to functionalize the second nitrogen of the this compound ring provides a vast chemical space for creating libraries of new compounds for screening and lead optimization in drug discovery programs.[1]

Conclusion

This compound is a commercially accessible and highly valuable building block for the pharmaceutical industry. Its unique combination of a privileged piperazine scaffold and a modulating ethylsulfonyl group makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics. The straightforward synthesis and wide availability from numerous suppliers ensure its continued role in advancing drug discovery research.

References

- Benchchem. (n.d.). Piperazine, 1-(ethylsulfonyl)-4-methyl- | 5433-67-0.

- Chemsrc. (n.d.). 1-ethylsulfonyl-piperazine | CAS#:62937-96-6.

- Guidechem. (n.d.). 1-ETHYLSULFONYL-PIPERAZINE 62937-96-6 wiki.

- National Center for Biotechnology Information. (n.d.). 1-(Methylsulfonyl)piperazine. PubChem.

- National Center for Biotechnology Information. (n.d.). 1-(1-Ethylsulfonylethyl)piperazine. PubChem.

- Oakwood Chemical. (n.d.). 1-Ethylsulfonyl-piperazine.

- Thermo Scientific Chemicals. (n.d.). 1-(Methylsulfonyl)piperazine, 97%.

- ChemicalRegister.com. (n.d.). 1-(ethylsulfonyl)piperidine-4-carboxylic acid Suppliers.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine.

- BLD Pharm. (n.d.). 62937-96-6|this compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-(Methylsulfonyl)piperazine.

- ChemicalBook. (n.d.). 1-ETHYLSULFONYL-PIPERAZINE | 62937-96-6.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.

- Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-44.

- USA Suppliers. (n.d.). 1-(3-methanesulfonylpropyl)-piperazine suppliers USA.

- Sigma-Aldrich. (n.d.). 1-(Ethanesulfonyl)piperazine 97%.

- ChemicalBook. (n.d.). 1-ETHYLSULFONYL-PIPERAZINE CAS#: 62937-96-6.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6).

- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Article.

- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.

- In House Impurity. (n.d.). 2,2'-(1H,1'H-[4,4'-Bipyrazole]-1,1'-diylbis(1-(ethylsulfonyl)azetidine-3,3-diyl))diacetonitrile.

Sources

- 1. Piperazine, 1-(ethylsulfonyl)-4-methyl- | 5433-67-0 | Benchchem [benchchem.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-ethylsulfonyl-piperazine | CAS#:62937-96-6 | Chemsrc [chemsrc.com]

- 7. 1-ETHYLSULFONYL-PIPERAZINE | 62937-96-6 [m.chemicalbook.com]

- 8. 1-Ethylsulfonyl-piperazine [oakwoodchemical.com]

- 9. 62937-96-6|this compound|BLD Pharm [bldpharm.com]

- 10. 1-(Methylsulfonyl)piperazine, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. 1-ETHYLSULFONYL-PIPERAZINE CAS#: 62937-96-6 [m.chemicalbook.com]

- 12. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of the 1-(Ethylsulfonyl)piperazine Moiety in Modern Drug Design

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique combination of structural rigidity, basicity, and synthetic tractability allows it to serve as a versatile linker or core element in drug design.[3][4] This guide delves into the specific role of a key derivative, 1-(Ethylsulfonyl)piperazine. By attaching an electron-withdrawing ethylsulfonyl group to one of the piperazine nitrogens, the physicochemical and pharmacological properties of the entire scaffold are profoundly altered. This modification modulates the basicity of the distal nitrogen, influences solubility and metabolic stability, and provides a crucial handle for creating compounds with fine-tuned target engagement profiles. We will explore the synthesis of this moiety, its impact on drug properties, and its application in critical therapeutic areas, particularly in the development of agents targeting the central nervous system (CNS).

The Piperazine Scaffold: A Foundation for Drug Discovery

The six-membered piperazine heterocycle, containing two nitrogen atoms at opposite positions, is a recurring motif in medicinal chemistry.[5] Its prevalence stems from a unique confluence of desirable properties:

-

Physicochemical Modulation : The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, which can significantly enhance aqueous solubility and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[3]

-

Synthetic Versatility : The secondary amine functionalities offer readily accessible points for chemical modification, allowing for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).[1][3][6]

-

Structural Rigidity and Conformational Control : The piperazine ring typically adopts a stable chair conformation, which reduces the conformational flexibility of a molecule.[1] This pre-organization can decrease the entropic penalty upon binding to a biological target, leading to higher affinity.

The Decisive Influence of the Ethylsulfonyl Group

The introduction of an ethylsulfonyl group at the N1 position of the piperazine ring creates this compound, a building block with distinct and valuable characteristics. The sulfonyl group is strongly electron-withdrawing, which fundamentally alters the electronic nature of the piperazine.

This substitution creates an electronic asymmetry across the ring.[1] The primary effect is a significant reduction in the basicity (pKa) of the distal N4 nitrogen compared to an unsubstituted or N-alkylated piperazine. This modulation is a critical tool for medicinal chemists. A lower pKa can reduce off-target interactions at physiological pH (e.g., with aminergic GPCRs or the hERG channel) and fine-tune the strength of ionic interactions within the desired target's binding pocket.

Physicochemical Profile

A summary of the key computed and experimental properties of the this compound core highlights its utility as a drug discovery building block.

| Property | Value | Source |

| Molecular Formula | C6H14N2O2S | [7] |

| Molecular Weight | 178.25 g/mol | [7] |

| Appearance | White to pale brown solid | [7] |

| Melting Point | 69-72 °C | [8] |

| pKa (Predicted) | 7.78 ± 0.10 | [7] |

| Topological Polar Surface Area | 57.8 Ų | [7] |

| CAS Number | 62937-96-6 | [7][9][10] |

Synthesis and Derivatization Strategies

The synthetic accessibility of the this compound moiety is a key advantage for its incorporation into drug candidates. The primary route involves the direct and regioselective sulfonylation of the parent piperazine ring.

Workflow: Synthesis of this compound

The diagram below illustrates the standard synthetic approach, where piperazine is treated with ethanesulfonyl chloride. Careful control of stoichiometry and reaction conditions is crucial to favor mono-sulfonylation and minimize the formation of the undesired 1,4-disubstituted byproduct.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the mono-sulfonylation of piperazine.

-

Reaction Setup : To a stirred solution of piperazine (2.0 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base like triethylamine (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition : Slowly add a solution of ethanesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C to control the exothermic reaction.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup : Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[1]

Derivatization Potential

The true power of this compound in medicinal chemistry lies in the reactivity of the remaining N4 secondary amine. This nitrogen serves as a nucleophilic handle for a wide range of chemical transformations, including:

-

N-Alkylation : Reaction with alkyl halides or reductive amination to connect the piperazine to other parts of the drug scaffold.

-

N-Arylation : Buchwald-Hartwig or Ullmann coupling reactions to attach aryl or heteroaryl groups.

-

Acylation/Amidation : Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amide bonds.

This synthetic flexibility allows chemists to systematically modify the final molecule, optimizing its properties for a specific biological target.

Pharmacological Roles and Therapeutic Applications

The this compound moiety is not merely a structural linker; its properties directly contribute to the pharmacological profile of a drug. While many successful drugs utilize the broader arylpiperazine scaffold, the principles demonstrated by the ethylsulfonyl group are widely applicable.

Modulation of Pharmacokinetics and Target Engagement

-

Metabolic Stability : The sulfonamide bond is generally robust and resistant to metabolic cleavage, enhancing the stability and half-life of the drug. This is a significant advantage over other functionalities that might be susceptible to enzymatic degradation by cytochrome P450 enzymes.[11][12]

-

CNS Penetration : The piperazine scaffold is common in CNS-acting drugs.[13] The balance of polarity imparted by the sulfonyl group and the overall lipophilicity of the molecule can be fine-tuned to achieve optimal blood-brain barrier (BBB) penetration.

-

P-glycoprotein (P-gp) Interaction : Piperazine derivatives have been investigated as inhibitors of the P-gp efflux pump.[14][15] Modulating this transporter can be a strategy to increase the bioavailability of co-administered drugs or overcome drug resistance.[15]

Application in Central Nervous System (CNS) Disorders

The arylpiperazine motif is a hallmark of many atypical antipsychotic drugs, which act as modulators of dopamine and serotonin receptors.[16][17][18][19] Drugs like aripiprazole and brexpiprazole exemplify this class.[20][21]

-

Mechanism of Action : These drugs often exhibit a complex pharmacology, acting as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, and as antagonists at 5-HT2A receptors.[11][22][23] This "dopamine system stabilization" helps to manage both the positive and negative symptoms of schizophrenia while potentially reducing the extrapyramidal side effects associated with older antipsychotics.[20][24][25]

-

Structural Role : In this context, the piperazine moiety acts as a precisely configured linker that positions the aromatic headgroup (e.g., dichlorophenyl or benzothiophene) for optimal interaction with the receptor's binding pocket. The substituent on the other piperazine nitrogen (analogous to the ethylsulfonyl group) fine-tunes the electronics and sterics of the molecule, impacting receptor affinity and selectivity.

The diagram below illustrates the generalized pharmacophore for this class of drugs, emphasizing the role of the substituted piperazine.

Caption: Generalized pharmacophore for arylpiperazine-based CNS drugs.

Application in Kinase Inhibition

The piperazine scaffold is also found in a variety of protein kinase inhibitors.[26][27] In this context, the this compound moiety can play several roles:

-

Hinge Binding : The piperazine nitrogens can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

-

Solubility Enhancement : The polar nature of the moiety can project into solvent-exposed regions, improving the overall solubility of the inhibitor.

-

Selectivity Tuning : The ethylsulfonyl group can form specific interactions with residues outside the primary binding pocket, helping to achieve selectivity for a particular kinase over others.

Conclusion and Future Perspectives

The this compound moiety is a powerful and versatile building block in the medicinal chemist's toolkit. Its value extends far beyond its function as a simple linker. The strategic incorporation of the ethylsulfonyl group provides a reliable method to modulate the basicity of the piperazine scaffold, enhance metabolic stability, and fine-tune the physicochemical properties required for optimal drug performance.

As drug discovery moves towards more complex targets and novel therapeutic modalities, the principles embodied by this compound will remain highly relevant. Its application in designing molecules with precise pharmacokinetic profiles and tailored target engagement will continue to contribute to the development of safer and more effective medicines, particularly in the challenging fields of CNS disorders and oncology.

References

- Benchchem. Piperazine, 1-(ethylsulfonyl)-4-methyl- | 5433-67-0.

- Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application.

- Qingmu Pharmaceutical. (2023). Brexpiprazole: Unveiling Its Mechanism of Action and Manufacturer's Contribution.

- U.S. Food and Drug Administration. (n.d.). ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution.

- Patsnap Synapse. (2024). What is the mechanism of Brexpiprazole?.

- Psych Scene Hub. (2022). Brexpiprazole (Rexulti): Mechanism & Clinical Use.

- MACHINERY. (n.d.). Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices.

- PMC. (n.d.). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism.

- Guidechem. (n.d.). 1-ETHYLSULFONYL-PIPERAZINE 62937-96-6 wiki.

- ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with....

- Wikipedia. (n.d.). Aripiprazole.

- ResearchGate. (2025). (PDF) Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity.

- ResearchGate. (n.d.). Brexpiprazole: Characteristics, Biological Activities, Synthesis and Methods for Determination in Different Matrices | Request PDF.

- PubMed. (n.d.). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression.

- PubMed. (1989). Effects of protein kinase inhibitor, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on beta-2 adrenergic receptor activation and desensitization in intact human lymphocytes.

- ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.

- PMC. (n.d.). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs.

- MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.

- PubMed. (n.d.). In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative.

- Oakwood Chemical. (n.d.). 1-Ethylsulfonyl-piperazine.

- ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.

- PMC - NIH. (n.d.). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales.

- PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- PubMed. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.

- Mind. (n.d.). List of antipsychotic drugs.

- PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- PubMed. (n.d.). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.

- PubMed. (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities.

- ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.

- ChemicalBook. (n.d.). 1-ETHYLSULFONYL-PIPERAZINE | 62937-96-6.

- ChemicalBook. (n.d.). 1-ETHYLSULFONYL-PIPERAZINE | 435345-15-6.

- Wikipedia. (n.d.). Antipsychotic.

- ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF.

- Molecules. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- Cleveland Clinic. (n.d.). Antipsychotic Medications: What They Are, Uses & Side Effects.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. 1-ETHYLSULFONYL-PIPERAZINE | 435345-15-6 [amp.chemicalbook.com]

- 9. 1-Ethylsulfonyl-piperazine [oakwoodchemical.com]

- 10. 1-ETHYLSULFONYL-PIPERAZINE | 62937-96-6 [m.chemicalbook.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mind.org.uk [mind.org.uk]

- 18. Antipsychotic - Wikipedia [en.wikipedia.org]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. psychscenehub.com [psychscenehub.com]

- 21. qingmupharm.com [qingmupharm.com]

- 22. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]

- 23. psychscenehub.com [psychscenehub.com]

- 24. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effects of protein kinase inhibitor, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on beta-2 adrenergic receptor activation and desensitization in intact human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of sulfonylated piperazine derivatives

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Sulfonylated Piperazine Derivatives

Abstract